2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile
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Overview
Description
2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. This core is further substituted with a piperazine ring and an acetonitrile group, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring, followed by further reactions to introduce the pyrimidine ring . The piperazine ring is then introduced through nucleophilic substitution reactions, and the acetonitrile group is added in the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory activity and potential anticancer properties.
Thieno[2,3-b]pyridines: Compounds with similar structural motifs and biological activities.
Uniqueness
2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile is unique due to its highly functionalized structure, which allows for diverse chemical modifications and potential applications. Its combination of a pyrazolo[1,5-a]pyrimidine core with a piperazine ring and an acetonitrile group provides a versatile scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
2-[4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-15-4-6-18(7-5-15)20-17(3)24-27-19(14-16(2)23-21(20)27)26-12-10-25(9-8-22)11-13-26/h4-7,14H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQDDGNDJYKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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